molecular formula C15H22N2O6 B1667646 Lysine acetylsalicylate CAS No. 62952-06-1

Lysine acetylsalicylate

Cat. No. B1667646
CAS RN: 62952-06-1
M. Wt: 326.34 g/mol
InChI Key: JJBCTCGUOQYZHK-UHFFFAOYSA-N
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Description

Lysine acetylsalicylate, also known as aspirin DL-lysine or lysine aspirin, is a more soluble form of acetylsalicylic acid (aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, antithrombotic, and antipyretic properties .


Synthesis Analysis

Lysine acetylsalicylate is considered a prodrug, requiring it to be metabolized before displaying its therapeutic properties. After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . Most bacteria carry genes predicted to encode the lysine acetyltransferases and lysine deacetylases that add and remove acetylations, respectively .


Molecular Structure Analysis

The molecular formula of Lysine acetylsalicylate is C15H22N2O6 . It has a molecular weight of 326.35 .


Chemical Reactions Analysis

Lysine acetylsalicylate can cause adverse reactions in some cases. For example, a 9-month-old girl developed metabolic acidosis, glycosuria, ketonuria, ketonaemia, acute respiratory distress syndrome, hyperglycaemia, and respiratory alkalosis following lysine acetylsalicylate intoxication due to a medication error .


Physical And Chemical Properties Analysis

The molecular formula of Lysine acetylsalicylate is C15H22N2O6, and its molecular weight is 326.34 .

Scientific Research Applications

Hepatorenal and Hematological Parameters

Lysine acetylsalicylate (LAS) has been studied for its impact on hepatorenal functions and various hematological parameters. In a study with Wistar rats, LAS showed a significant increase in serum levels of aspartate aminotransferase, alanine aminotransferase, urea, and creatinine, indicating its effect on liver and kidney functions. It also affected hematological parameters, showing both benefits and potential risks in these areas (El-Ashmawy et al., 2022).

Pharmacokinetics and Antiaggregation Action

Research on the pharmacokinetics and antiaggregation action of LAS revealed its ability to produce antiaggregational and anticoagulant effects. This study, conducted on rabbits, formalized the pharmacokinetics of acetylsalicylic acid in LAS using a biexponential equation for a two-compartment model (Khadzhaĭ et al., 1986).

Neurotoxicological Study

A neurotoxicological study on the spinal cord of rats after chronic intrathecal administration of LAS revealed no significant neurotoxic effects. This suggests that LAS could be considered safe for spinal use in humans from a neurotoxicological perspective (Svensson et al., 1993).

Platelet Aggregation and Cardiovascular Disease

LAS, in combination with clopidogrel, was compared to acetylsalicylic acid (ASA) and clopidogrel in healthy volunteers to evaluate its impact on platelet aggregation and glycoprotein IIb/IIIa activation. The combination of L-ASA/clopidogrel was found to be as effective as ASA/clopidogrel, suggesting LAS's potential in reducing cardiovascular events with fewer side effects (Majluf-Cruz et al., 2006).

Anti-inflammatory and Anticancer Activity

Salicylate and acetylsalicylic acid, including LAS, have been studied for their anticancer activities. These substances inhibit CBP and p300 lysine acetyltransferase activity, potentially explaining some of their unexplained drug actions or side-effects. This highlights a novel epigenetic regulatory mechanism, suggesting their use in anti-inflammatory and anticancer therapy (Shirakawa et al., 2016).

Safety And Hazards

Lysine acetylsalicylate can cause adverse effects such as nausea, stomachache, and diarrhea . In more serious cases, it can cause peptic ulcers, gastric bleeding, exacerbate asthma, and due to its antithrombotic properties, patients using lysine acetylsalicylate have an increased risk of bleeding especially for patients on blood thinning medications .

Future Directions

Lysine acetylsalicylate was developed for intravenous administration in acute pain management, enabling faster onset of action compared to oral aspirin . The nose provides an accessible, fast route for local treatment of nose and sinus diseases, with lower doses than are necessary systemically and few adverse effects . This suggests potential future directions for the use of lysine acetylsalicylate in different administration routes.

properties

IUPAC Name

2-acetyloxybenzoate;(5-amino-5-carboxypentyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCTCGUOQYZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysine acetylsalicylate

CAS RN

62952-06-1
Record name Aspisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62952-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspirin DL-lysine [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062952061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,140
Citations
J Hill, HA Bird, GC Fenn, CE Lee… - Journal of clinical …, 1990 - Wiley Online Library
Lysine acetyl salicylate [1 ‐8 g tds (Aspergesic 1,000 sachet)] has been compared to 400‐mg ibuprofen tablets tds in a randomized double‐blind trial in patients with rheumatoid arthritis …
Number of citations: 9 onlinelibrary.wiley.com
RJ Dinis-Oliveira, H Pontes, ML Bastos, F Remiao… - Toxicology, 2009 - Elsevier
… formulation available for parenteral administration of NaSAL, the aim of the present study was to evaluate the antidotal feasibility of a salicylate prodrug, lysine acetylsalicylate (LAS), …
Number of citations: 78 www.sciencedirect.com
E Nucera, D Schiavino, A Milani, M Del Ninno… - Thorax, 2000 - thorax.bmj.com
… with nasal polyposis have a higher rate of positive nasal provocation tests (rhinomanometric measure of nasal airflow reduction after exposure to the drug) with lysine-acetylsalicylate (…
Number of citations: 62 thorax.bmj.com
H Chabriat, JE Joire, J Danchot, P Grippon… - …, 1994 - Wiley Online Library
… The results of this study demonstrate that the combination of lysine acetylsalicylate and metoclopramide is an effective and well-tolerated acute treatment of migraine attacks. Because of …
Number of citations: 86 onlinelibrary.wiley.com
P Barnéoud, O Curet - Experimental neurology, 1999 - Elsevier
… We have studied the effect of lysine acetylsalicylate (LAS; Aspegic), a soluble salt of aspirin, on motor deficits in transgenic mice expressing a human superoxide dismutase SOD1 …
Number of citations: 107 www.sciencedirect.com
EP Gurfinkel, R Altman, A Scazziota… - Clinical …, 2000 - Wiley Online Library
… The inhibition of platelet aggregation immediately following soluble lysine acetylsalicylate administration may have significant clinical implications for the treatment of coronary patients, …
Number of citations: 25 onlinelibrary.wiley.com
AJ Pernia-Andrade, V Tortorici, H Vanegas - Pain, 2004 - Elsevier
… In the present study lysine-acetylsalicylate (LASA), an injectable form of the prototypical NSAID aspirin, was microinjected into the PAG (100 μg/0.5 μl) in freely moving rats to induce …
Number of citations: 48 www.sciencedirect.com
MW Weatherall, AJ Telzerow, E Cittadini, H Kaube… - Neurology, 2010 - AAN Enterprises
Background: IV lysine acetylsalicylate (aspirin) has been shown to be effective in the treatment of acute migraine attacks, but little is known about its effectiveness and safety in patients …
Number of citations: 41 n.neurology.org
P Tfelt-Hansen, P Henry, LJ Mulder, RG Scheldewaert… - The Lancet, 1995 - Elsevier
… We compared a combination of lysine acetylsalicylate (equivalent to 900 mg aspirin) and 10 … A combination of 1620 mg of lysine acetylsalicylate (equivalent to 900 mg of aspirin) and 10 …
Number of citations: 301 www.sciencedirect.com
D Vivas, A Martín, E Bernardo… - Circulation …, 2015 - Am Heart Assoc
… However, evidence is lacking about the effects of achieving faster and stronger cyclooxygenase inhibition with intravenous lysine acetylsalicylate (LA) compared with oral aspirin on …
Number of citations: 16 www.ahajournals.org

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